Alogliptin Related Compound 18
CAS No.: 1430222-09-5
Cat. No.: VC0192833
Molecular Formula: C26H23N5O4
Molecular Weight: 469.5
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1430222-09-5 |
---|---|
Molecular Formula | C26H23N5O4 |
Molecular Weight | 469.5 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characterization
Alogliptin Related Compound 18 is chemically identified as (R)-2-((6-(3-(1,3-Dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. This compound is registered with the Chemical Abstracts Service (CAS) under the number 1430222-09-5 . The chemical structure features a phthalimide-protected piperidine group, which represents a key modification of the parent Alogliptin structure.
Basic Chemical Properties
The fundamental chemical properties of Alogliptin Related Compound 18 are summarized in the table below:
Property | Value |
---|---|
CAS Number | 1430222-09-5 |
Molecular Formula | C₂₆H₂₃N₅O₄ |
Molecular Weight | 469.49 g/mol |
Chemical Class | Protected Alogliptin derivative |
Synonyms | Alogliptin Impurity 79, Fluoroestradiol Impurity 16-18F |
IUPAC Name | 2-[[6-[(3R)-3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile |
Structural Comparison with Alogliptin
Alogliptin Related Compound 18 differs structurally from Alogliptin primarily in the modification of the 3-aminopiperidin-1-yl group. In this related compound, the amino group is protected by a phthalimide moiety, which is a common protecting group in organic synthesis . This structural difference has significant implications for the compound's physical properties and its role in the synthetic pathway of Alogliptin.
Relationship to Alogliptin
Structural Relationship
Alogliptin, with the molecular formula C₁₈H₂₁N₅O₂ and molecular weight of 339.39 g/mol, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . Examining the structures of both compounds reveals that Alogliptin Related Compound 18 retains the core structural elements of Alogliptin but incorporates a phthalimide protecting group on the amino moiety of the piperidine ring.
Comparative Analysis of Alogliptin and Its Related Compound 18
Characteristic | Alogliptin | Alogliptin Related Compound 18 |
---|---|---|
Molecular Formula | C₁₈H₂₁N₅O₂ | C₂₆H₂₃N₅O₄ |
Molecular Weight | 339.39 g/mol | 469.49 g/mol |
Functional Group at Position 3 of Piperidine | Free amino group | Phthalimide-protected amino group |
Pharmaceutical Function | Active pharmaceutical ingredient | Synthetic intermediate/Impurity |
Biological Activity | DPP-4 inhibitor | Not established, presumed inactive |
Significance in Pharmaceutical Manufacturing
Role in Synthetic Pathway
Alogliptin Related Compound 18 is likely a protected intermediate in the synthesis of Alogliptin. The phthalimide protection of the amino group is a common strategy in organic synthesis to prevent unwanted reactions at that site during multi-step syntheses . This protected form allows for selective chemical modifications at other positions of the molecule before the final deprotection step to yield Alogliptin.
Analytical Detection Methods
Spectroscopic Identification
The structure of Alogliptin Related Compound 18, with its cyanobenzyl group and phthalimide moiety, presents distinct spectroscopic features that can aid in its identification:
-
The cyanobenzyl group provides a characteristic band in infrared spectroscopy
-
The aromatic systems in both the cyanobenzyl and phthalimide groups yield distinctive patterns in NMR spectroscopy
-
The molecular weight of 469.49 g/mol serves as a specific marker in mass spectrometry
Structural Insights and Mechanistic Implications
Structural Features
The chemical structure of Alogliptin Related Compound 18 provides insights into the binding mechanism of DPP-4 inhibitors. Alogliptin itself is known to interact with the DPP-4 enzyme through multiple binding points:
-
The cyanobenzyl group fills the S1 pocket of the enzyme formed by Val656, Tyr631, Tyr662, Trp659, Tyr666, and Val711
-
The uracil (pyrimidine-2,4-dione) ring engages in pi-stacking interactions with Tyr547
-
The 2-position carbonyl forms a hydrogen bond with the backbone NH of Tyr631
In Alogliptin Related Compound 18, the core structure maintaining these interaction points is preserved, though the phthalimide group would likely prevent proper binding to the enzyme target.
Structure-Activity Relationship Implications
The modification present in Alogliptin Related Compound 18 effectively demonstrates the importance of the free amino group in the pharmacological activity of Alogliptin. The phthalimide protection would prevent the formation of critical hydrogen bonds with Glu205/Glu206 in the DPP-4 enzyme, which are essential for the inhibitory activity of Alogliptin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume